molecular formula C19H23N3OS2 B4753024 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide

2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No. B4753024
M. Wt: 373.5 g/mol
InChI Key: PSCDXMPKJIOTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide, also known as MBTH, is a compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the activity of bacterial and fungal enzymes, which may contribute to its antibacterial and antifungal activity. Additionally, 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes and the disruption of cellular processes. Additionally, 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which may contribute to its potential anticancer activity. However, the specific biochemical and physiological effects of 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide are not fully understood and require further study.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide in lab experiments is its potential as a broad-spectrum antibacterial and antifungal agent. Additionally, 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has shown potential as an anticancer agent, which may be useful in cancer research. However, one limitation of using 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide research. One area of interest is the development of more effective synthesis methods for 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide, which may improve its potential as a research tool. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide and its specific biochemical and physiological effects. Finally, 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide may have potential as a therapeutic agent for the treatment of bacterial and fungal infections, as well as certain types of cancer, and further research is needed to explore these potential applications.

Scientific Research Applications

2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been studied for its potential use in various scientific research applications, including as an antibacterial agent, an antifungal agent, and a potential anticancer agent. Research has shown that 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. Additionally, 2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have potential anticancer activity against several types of cancer cells, including breast cancer cells and lung cancer cells.

properties

IUPAC Name

1-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS2/c1-14-8-6-7-11-17(14)12-25-13-18(23)21-22-19(24)20-15(2)16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCDXMPKJIOTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NNC(=S)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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